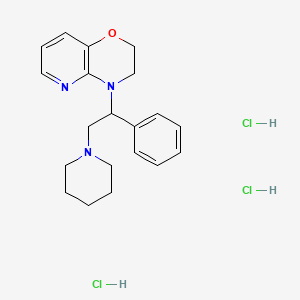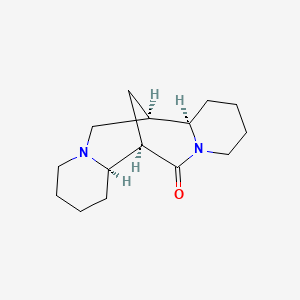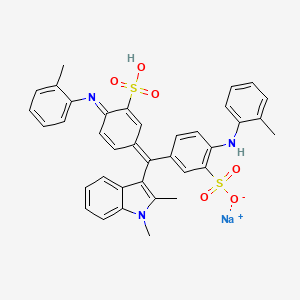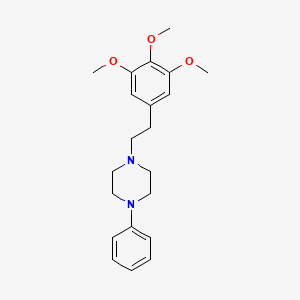
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 3-(trifluoromethyl)phenyl chloride.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, using solvents like dichloromethane or ethanol.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, followed by purification processes like distillation or crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions might target the piperazine ring or the trifluoromethyl group.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, compounds like this one are explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or anti-infective agents.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as additives in various formulations.
Mécanisme D'action
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but common targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-chlorophenyl)-: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-, monohydrochloride may confer unique properties, such as increased lipophilicity or altered metabolic stability, making it distinct from other piperazine derivatives.
Propriétés
Numéro CAS |
89663-29-6 |
|---|---|
Formule moléculaire |
C17H21ClF3N3S |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H20F3N3S.ClH/c1-13-16(24-12-21-13)5-6-22-7-9-23(10-8-22)15-4-2-3-14(11-15)17(18,19)20;/h2-4,11-12H,5-10H2,1H3;1H |
Clé InChI |
OSHDJGFXCUAOBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


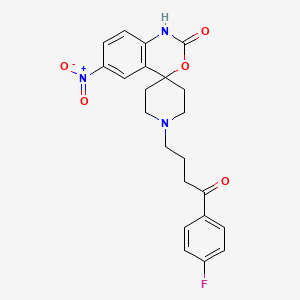
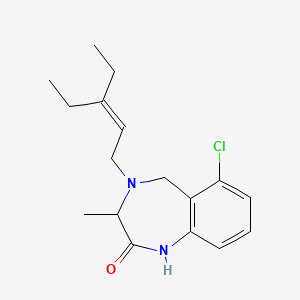

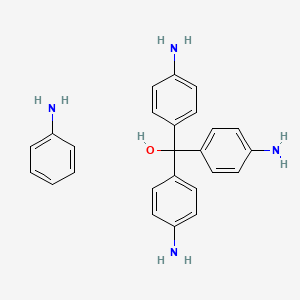
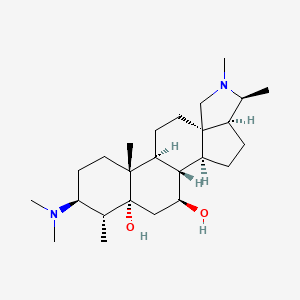
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
